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Introduction
MAX-40279 hydrochloride is an orally bioavailable, multi-targeted tyrosine kinase inhibitor

developed by Maxinovel Pharmaceuticals.[1][2] It has been a subject of preclinical and clinical

investigation, primarily for the treatment of acute myeloid leukemia (AML).[1][2] This document

provides a comprehensive technical guide to the kinase profile of MAX-40279, with a focus on

its primary targets, the methodologies used for its characterization, and the relevant signaling

pathways.

MAX-40279 is distinguished as a potent dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and

fibroblast growth factor receptor (FGFR).[1][3] Mutations in the FLT3 gene are among the most

common in AML, occurring in approximately 30% of patients, and are associated with a poorer

prognosis.[1] The dual-targeting mechanism of MAX-40279 is designed to address both the

primary oncogenic driver (FLT3) and potential mechanisms of resistance mediated by the bone

marrow microenvironment, such as the activation of the FGF/FGFR pathway.[1][3] Preclinical

studies have indicated that MAX-40279 demonstrates potent inhibition of both wild-type and

mutated forms of FLT3, including the internal tandem duplication (ITD) and D835 tyrosine

kinase domain (TKD) mutations.[4][5]
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Preclinical evaluations of MAX-40279 have confirmed its activity against key kinases implicated

in AML pathogenesis. While specific IC50 values from biochemical assays are not publicly

available in the reviewed literature, it is known that enzymatic and cellular assays were

conducted to determine its inhibitory potential against various kinases.

Biochemical Kinase Inhibition
The following table summarizes the known kinase targets of MAX-40279 that were evaluated in

preclinical enzymatic assays.[4]

Kinase Target Isoform/Mutant IC50 (nM)

FLT3 Wild-type (wt) Data not publicly available

ITD Data not publicly available

D835Y Data not publicly available

FGFR FGFR1 Data not publicly available

FGFR2

FGFR3

Table 1: Summary of MAX-40279 Biochemical Kinase Inhibition. Data is based on preclinical

enzyme assays mentioned in cited literature.[4]

Cellular Kinase Inhibition
In addition to biochemical assays, the inhibitory activity of MAX-40279 was assessed in cellular

models to determine its effect on kinase signaling within a biological context.

Cell Line Primary Kinase Target Cellular IC50 (nM)

MV4-11 (AML) FLT3-ITD Data not publicly available

KG-1 (AML) FGFR1 fusion Data not publicly available

Table 2: Summary of MAX-40279 Cellular Kinase Inhibition. Data is based on preclinical

cellular assays mentioned in cited literature.[4]
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Signaling Pathways
MAX-40279 exerts its therapeutic effect by intercepting critical signaling cascades that drive

cancer cell proliferation and survival. The primary pathways targeted are those downstream of

the FLT3 and FGFR receptor tyrosine kinases.
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Experimental Protocols
The characterization of the kinase inhibition profile of MAX-40279 hydrochloride would have

involved standard biochemical and cell-based assays. The following are detailed,

representative methodologies for these experiments.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Kinase Assay)
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This type of assay is designed to quantify the activity of a purified kinase enzyme in the

presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of MAX-40279 against

purified FLT3 (wild-type and mutants) and FGFR kinases.

Materials:

Recombinant human FLT3 and FGFR kinases

Kinase-specific peptide substrate

Adenosine triphosphate (ATP)

MAX-40279 hydrochloride, serially diluted

Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well assay plates

Luminometer

Procedure:

Reagent Preparation: Prepare serial dilutions of MAX-40279 in DMSO, followed by a further

dilution in kinase assay buffer. Prepare solutions of the kinase, substrate, and ATP in kinase

assay buffer.

Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the various

concentrations of MAX-40279 or vehicle control (DMSO).

Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP

concentration is typically at or near the Km value for the specific kinase.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period

(e.g., 60 minutes).
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Reaction Termination and Signal Generation:

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate at room temperature.

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then

drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate at room

temperature.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced

and thus to the kinase activity. Calculate the percentage of inhibition for each concentration

of MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve using non-linear regression analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents
(Kinase, Substrate, ATP,
MAX-40279 dilutions)

Set up Kinase Reaction in
384-well plate

(Kinase + Substrate + MAX-40279)

Initiate Reaction
(Add ATP)

Incubate
(e.g., 30°C for 60 min)

Stop Reaction & Deplete ATP
(Add ADP-Glo™ Reagent)

Generate Luminescent Signal
(Add Kinase Detection Reagent)

Read Luminescence
(Plate Luminometer)

Data Analysis
(Calculate % Inhibition, Determine IC50)

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15143482?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell-Based Kinase Inhibition Assay (e.g., Cell
Proliferation Assay)
This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are

dependent on the target kinase for their growth and survival.

Objective: To determine the cellular IC50 of MAX-40279 in AML cell lines with FLT3 or FGFR

pathway activation.

Materials:

AML cell lines (e.g., MV4-11 for FLT3-ITD, KG-1 for FGFR signaling)

Complete cell culture medium and supplements

MAX-40279 hydrochloride, serially diluted

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

96-well cell culture plates

Humidified incubator (37°C, 5% CO2)

Luminometer

Procedure:

Cell Culture: Maintain the AML cell lines in logarithmic growth phase according to standard

cell culture protocols.

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density in

complete medium.

Compound Treatment: Add serial dilutions of MAX-40279 or vehicle control (DMSO in

medium) to the appropriate wells.

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.
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Measurement of Cell Viability:

Equilibrate the plate and the cell viability reagent to room temperature.

Add the cell viability reagent to each well according to the manufacturer's instructions. This

reagent lyses the cells and generates a luminescent signal proportional to the amount of

ATP present, which is an indicator of the number of viable cells.

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of

MAX-40279 relative to the vehicle control. Determine the IC50 value by fitting the data to a

dose-response curve using non-linear regression analysis.

Conclusion
MAX-40279 hydrochloride is a promising dual inhibitor of FLT3 and FGFR, with demonstrated

preclinical activity against relevant wild-type and mutant forms of these kinases.[4] Its

mechanism of action, targeting both a primary oncogenic driver and a key resistance pathway,

provides a strong rationale for its clinical development in AML and other malignancies.[1][3]

While specific quantitative data on its kinase inhibition profile are limited in the public domain,

the available information and an understanding of standard drug discovery methodologies

allow for a comprehensive overview of its target profile and mechanism of action. Further

publication of preclinical and clinical data will provide a more detailed understanding of the

selectivity and potency of this multi-targeted kinase inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.pharmaceutical-technology.com/data-insights/max-4-maxinovel-pharmaceuticals-myelodysplastic-syndrome-likelihood-of-approval/
https://www.pharmaceutical-technology.com/data-insights/max-4-maxinovel-pharmaceuticals-myelodysplastic-syndrome-likelihood-of-approval/
https://www.researchgate.net/publication/336562489_Preclinical_Evaluation_of_MAX-40279_a_FLT3FGFR_Dual_Kinase_Inhibitor_for_Treatment_of_Acute_Myeloid_Leukemia
https://ashpublications.org/blood/article/132/Supplement%201/3997/265444/Preclinical-Evaluation-of-MAX-40279-a-FLT3-FGFR
https://www.mdpi.com/2072-6694/12/11/3225
https://www.benchchem.com/product/b15143482#max-40279-hydrochloride-target-kinase-profile
https://www.benchchem.com/product/b15143482#max-40279-hydrochloride-target-kinase-profile
https://www.benchchem.com/product/b15143482#max-40279-hydrochloride-target-kinase-profile
https://www.benchchem.com/product/b15143482#max-40279-hydrochloride-target-kinase-profile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15143482?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15143482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

